4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Overview
Description
4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C10H5BrN2S2 and its molecular weight is 297.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Applications : A polymer containing 4,7-bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole has been used in organic photovoltaic cells, achieving a power conversion efficiency of 1.21% (Lee et al., 2010). Additionally, it serves as a donor-acceptor-donor structure in dye-sensitized solar cells and organic light-emitting diodes (Chmovzh et al., 2022).
Intermediate for Synthesis : It acts as a novel intermediate for synthesizing various thiopene and 1,3,4-thiadiazole derivatives (Farag et al., 1997).
Synthesis of Dyes : This compound is important in the synthesis of dyes for photovoltaic materials (Chmovzh et al., 2022).
Electroluminescence and Amplified Spontaneous Emission : It's used in star-shaped single-polymer systems for simultaneous RGB emission, relevant in electroluminescence and amplified spontaneous emission applications (Liu et al., 2016).
Mechanochromic Properties : The mechanochromic phase transformation of related polymorphs can be explained through modifications in their topological nets (Echeverri et al., 2020).
Organic Electronics : Derivatives like DH-BTZ-4T, which have promising mobilities and a low band gap, are suitable for organic electronics applications (Sonar et al., 2008).
Cancer Treatment : Compounds like zinc phthalocyanine 3, which have high singlet oxygen quantum yield and good fluorescence properties, show potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Electrochromic Polymers : It's used in the development of processable blue electrochromic polymers that switch to transparent upon oxidation (Karakus et al., 2012).
Organic Thin Film Transistors and Inverters : New benzothiadiazole derivatives are used as small-molecule organic semiconductors for these devices (Kim et al., 2017).
Fluorescent Probes : Derivatives like TBDT are effective in visualizing trace amounts of exogenous ClO- in living cells, indicating potential in biomedical research (Wang et al., 2021).
properties
IUPAC Name |
4-bromo-7-thiophen-2-yl-2,1,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2S2/c11-7-4-3-6(8-2-1-5-14-8)9-10(7)13-15-12-9/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQIEATVJBTJRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C3=NSN=C23)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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